5-hydroxy-2-methylisoquinolin-1(2H)-one
Description
Significance of the Isoquinolinone Scaffold in Chemical Biology and Medicinal Chemistry
The isoquinolinone scaffold is a cornerstone in modern drug discovery and development. Its rigid, bicyclic structure provides a versatile framework for the synthesis of compounds with a wide array of pharmacological activities. Researchers have successfully developed isoquinolinone-based molecules with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The ability of this scaffold to interact with a variety of biological targets, including enzymes and receptors, underscores its importance. The structural similarity of the isoquinolinone core to adenine (B156593) has made it a valuable template for the design of kinase inhibitors, a critical class of drugs in oncology.
Overview of Naturally Occurring and Synthetic Isoquinolinone Analogues in Scientific Inquiry
Nature provides a rich source of isoquinolinone diversity. Alkaloids such as narciclasine and pancratistatin, which contain the isoquinolinone core within a more complex polycyclic system, have demonstrated potent anticancer properties. These natural products serve as inspiration for synthetic chemists to design and create novel analogues with improved efficacy and drug-like properties.
The laboratory synthesis of isoquinolinone derivatives has allowed for extensive exploration of their structure-activity relationships (SAR). By systematically modifying the substituents on the isoquinolinone core, chemists can fine-tune the biological activity of these compounds. For instance, the introduction of hydroxyl groups can significantly impact a molecule's binding affinity to its target, as has been noted in studies of isoquinolin-1(2H)-one derivatives as modulators of the 5-HT2C receptor.
Contextualization of 5-hydroxy-2-methylisoquinolin-1(2H)-one within the Isoquinolinone Chemical Space
Within the vast chemical space of isoquinolinones, 5-hydroxy-2-methylisoquinolin-1(2H)-one emerges as a compound of significant interest. While extensive research specifically on this molecule is not widely documented in publicly available literature, its structural features—a hydroxyl group at the C-5 position and a methyl group on the nitrogen atom—suggest potential for interesting biological activity. The hydroxyl group, in particular, is a key functional group known to participate in hydrogen bonding interactions with biological macromolecules, which can be crucial for molecular recognition and the exertion of a biological effect.
Research on closely related analogues provides valuable insights into the potential of 5-hydroxy-2-methylisoquinolin-1(2H)-one. For example, studies on other hydroxylated isoquinolinones have demonstrated their potential as anti-inflammatory agents and enzyme inhibitors. The strategic placement of the hydroxyl and methyl groups on the isoquinolinone scaffold of this particular compound warrants further investigation to elucidate its specific biological profile and potential therapeutic applications.
Detailed Research Findings on Isoquinolinone Analogues
While specific data on 5-hydroxy-2-methylisoquinolin-1(2H)-one is limited, research on analogous compounds provides a strong basis for understanding its potential biological activities.
Enzyme Inhibition Studies
A study on quaternary isoquinoline (B145761) alkaloids as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension, revealed the potential of the isoquinoline scaffold in enzyme inhibition. nih.govnih.gov The study reported the following inhibitory concentrations:
| Compound | IC50 (µM) for sEH Inhibition |
| Palmatine | 29.6 ± 0.5 |
| Berberine | 33.4 ± 0.8 |
| Jatrorrhizine | 27.3 ± 0.4 |
This interactive data table showcases the enzyme inhibitory activity of related isoquinoline alkaloids.
Anti-inflammatory Activity
Research into alkaloids from the root bark of Hernandia nymphaeifolia identified several isoquinolinone derivatives with anti-inflammatory properties. researchgate.net For instance, 7,8-dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one demonstrated potent inhibition of superoxide anion production and elastase release in neutrophils. researchgate.net
| Compound | Superoxide Anion Inhibition (IC50) | Elastase Release Inhibition (IC50) |
| 7,8-dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | ≤ 6.23 µg/mL | ≤ 7.41 µg/mL |
| N-formylhernagine | ≤ 6.23 µg/mL | ≤ 7.41 µg/mL |
| Oxohernagine | ≤ 6.23 µg/mL | ≤ 7.41 µg/mL |
This interactive data table highlights the anti-inflammatory potential of hydroxylated isoquinolinone derivatives.
Anticancer Research
The isoquinolinone scaffold is a recognized pharmacophore in the development of anticancer agents. A study on 3-aminoisoquinolin-1(2H)-one derivatives demonstrated their antiproliferative activities against a panel of 60 human tumor cell lines. researchgate.net The lead compound from this study, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, showed significant growth inhibition. researchgate.net This underscores the potential of functionally substituted isoquinolinones in cancer research.
Properties
IUPAC Name |
5-hydroxy-2-methylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKCIDMEXINYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277677 | |
| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42792-98-3 | |
| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42792-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Hydroxy 2 Methylisoquinolin 1 2h One and Its Analogues
Strategies for the Construction of the Isoquinolinone Core
The assembly of the bicyclic isoquinolinone system is central to the synthesis of this class of compounds. Methodologies can be broadly categorized into those that form the heterocyclic ring via intramolecular cyclization of a pre-functionalized benzene (B151609) derivative and those that construct the core in a convergent manner using multiple starting materials.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies are powerful methods for constructing the isoquinolinone core, typically involving the formation of a key C-C or C-N bond on an appropriately substituted acyclic precursor. These approaches benefit from predictable regiochemistry and the ability to set stereocenters in the starting materials.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the isoquinolinone scaffold is well-documented. These methods often exploit palladium's ability to catalyze C-H activation, amination, and carbonylation reactions.
One prominent strategy involves the palladium-catalyzed annulation of N-alkoxybenzamides with alkynes. This process proceeds via a C-H/N-H double activation, offering an atom-economical route to a variety of isoquinolinones with good to excellent yields. researchgate.net The reaction demonstrates good regioselectivity with unsymmetrical alkynes. researchgate.net Another powerful approach is the sequential palladium-catalyzed α-arylation of ketones followed by cyclization, which provides a convergent and regioselective pathway to polysubstituted isoquinolines that can be precursors to isoquinolinones. nih.gov This method is notable for its tolerance of both electron-rich and electron-poor moieties. nih.gov Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been developed to synthesize isoquinoline-1-carboxamides, which are closely related to the isoquinolinone structure. acs.org More advanced cascade reactions, such as the carbopalladation of allenamides followed by allylic alkylation, enable the construction of isoquinolinones bearing a quaternary carbon center. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinolinone Synthesis
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-Methoxybenzamide, Alkyne | Pd(OAc)₂ | Oxidant (e.g., Ag₂CO₃) | Substituted Isoquinolinone | Good to Excellent | researchgate.net |
| N-alkoxybenzamide, 2,3-allenoic acid ester | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃, DIPEA, Toluene, 85 °C | Substituted Isoquinolinone | - | rsc.org |
| Aryl Halide, Ketone | Palladium catalyst | Base (e.g., NaOtBu), THF, 70 °C | α-Aryl Ketone (Isoquinoline precursor) | 69-96% | nih.gov |
| Allenamide, Aldehyde | Palladium catalyst | - | Isoquinolinone with quaternary carbon | - | nih.gov |
Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based systems for synthesizing heterocyclic compounds. These methods often proceed under mild conditions and exhibit broad functional group tolerance.
A highly efficient approach involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, a green solvent. rsc.org This protocol operates under simple and mild conditions without the need for organic solvents or ligands, delivering isoquinolines which are precursors to isoquinolinones. rsc.org Another key strategy is the copper-catalyzed cascade reaction of 2-halobenzamides with β-keto esters. This one-pot method proceeds under mild conditions to afford 3,4-disubstituted isoquinolin-1(2H)-ones in good yields. The reaction is tolerant of various functional groups, including esters and chloro-substituents. Additionally, copper catalysts have been employed in domino three-component reactions of terminal alkynes, 2-bromoaryl aldehydes, and acetamide (B32628) to produce isoquinolines, showcasing the versatility of copper in building the core structure.
Table 2: Examples of Copper-Catalyzed Reactions for Isoquinolinone Synthesis
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| (E)-2-Alkynylaryl oxime derivatives | Cu(I) | Water | Isoquinoline (B145761)/Isoquinoline N-oxide | Moderate to High | rsc.org |
| 2-Halobenzamides, β-Keto esters | CuI | Cs₂CO₃, Dioxane, 80 °C | 3,4-Disubstituted Isoquinolin-1(2H)-one | Good | |
| 2-Alkynylbenzamide | Copper catalyst | - | Isoquinolin-1-one via 6-endo azacyclization | - |
The combination of multi-component reactions with subsequent cyclization steps provides a powerful and convergent approach to complex heterocyclic scaffolds. The Ugi four-component condensation (Ugi-4CC) is particularly effective for rapidly generating diverse acyclic precursors suitable for intramolecular cyclization.
A notable strategy involves a sequential Ugi-4CC followed by an intramolecular Wittig reaction. In this process, the Ugi reaction is used to assemble a complex intermediate containing both a phosphonium (B103445) ylide precursor and an ester or ketone group. Subsequent treatment induces an intramolecular Wittig reaction, closing the ring to form the isoquinolinone core. This one-pot approach is highly efficient for creating polysubstituted isoquinolin-1(2H)-ones. While the Ugi reaction is often paired with other cyclizations like the Heck or Diels-Alder reactions, the Wittig variant offers a distinct pathway for C-C bond formation, particularly for constructing the lactam ring with an exocyclic double bond that can be subsequently isomerized or reduced. rsc.org The intramolecular aza-Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl group, also serves as a mild and neutral method for constructing the isoquinoline ring system.
Table 3: Ugi-Post Cyclization Strategy for Isoquinolinone Synthesis
| Reaction Sequence | Key Reactants | Cyclization Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ugi-4CC / Intramolecular Wittig | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Base- or heat-induced cyclization of the Ugi adduct | Polysubstituted Isoquinolin-1(2H)-one | |
| Ugi-4CR / Heck Reaction | 2-Bromobenzoic acid, Amine, Aldehyde, Isocyanide | Pd(OAc)₂, PPh₃, K₂CO₃ | Tetrahydroisoquinoline derivative | rsc.org |
Reductive cyclization is a classical yet effective method for the synthesis of N-heterocycles. This strategy typically involves the reduction of a nitro group to an amine, which then undergoes spontaneous or catalyzed cyclization with a suitably positioned electrophilic group.
For the synthesis of isoquinolinones, a common approach involves the reductive cyclization of 2-acyl- or 2-carboxy-substituted nitrostyrenes or related derivatives. The nitro group is reduced, often using catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metals (e.g., Fe/HCl, SnCl₂), to an amino group. This newly formed amine can then attack an adjacent ester, ketone, or carboxylic acid to form the lactam ring of the isoquinolinone core. This method is particularly useful for preparing 3,4-dihydroisoquinolin-1(2H)-ones. A related modern approach utilizes a palladium-catalyzed reductive cyclization cascade of N-propargyl oxazolidines to afford 4-substituted isoquinolines under microwave irradiation.
Table 4: Example of a Reductive Cyclization Approach
| Precursor Structure | Reducing Agent / Catalyst | Key Transformation | Product Type |
|---|---|---|---|
| 2-Carboxymethyl-β-nitrostyrene | Fe / Acetic Acid | Reduction of nitro group followed by intramolecular amidation | 4-Aryl-3,4-dihydroisoquinolin-1(2H)-one |
| N-propargyl oxazolidine | Palladium catalyst | Reductive cyclization/ring-opening/aromatization | 4-Substituted Isoquinoline |
Multi-Component Reactions (MCRs) for Isoquinolinone Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and operational simplicity. They offer a rapid route to complex molecular scaffolds from simple and readily available precursors.
Several MCRs have been developed for the assembly of the isoquinolinone core or its immediate precursors. The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that can be followed by post-condensation modifications, such as N-acylation and intramolecular Diels-Alder (IMDA) reactions, to construct imidazopyridine-fused isoquinolinones. Another example is a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne, which proceeds through a series of steps including the generation of an isocyanate intermediate to form complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. The Castagnoli–Cushman reaction has also been employed to synthesize a large library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. These MCR-based strategies are powerful tools for generating libraries of structurally diverse isoquinolinone analogues for biological screening.
Table 5: Examples of Multi-Component Reactions for Isoquinolinone-Related Scaffolds
| MCR Name/Type | Components | Key Features | Product Scaffold | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | Imidazo[1,2-a]pyridine precursor, Aldehyde, Isocyanide | Followed by N-acylation and IMDA | Imidazopyridine-fused Isoquinolinone | |
| Isatin-based 3-Component Reaction | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Sequential spirooxindole formation, C-C bond cleavage, and cyclization | 5,6-Dihydropyrrolo[2,1-a]isoquinoline | |
| Castagnoli–Cushman Reaction | Homophthalic anhydride, Amine, Aldehyde/Ketone | Diastereoselective formation of the core | 3,4-Dihydroisoquinolin-1(2H)-one |
Oxidative Cyclization Methodologies
Oxidative cyclization has emerged as a powerful tool for the construction of isoquinolinone skeletons. These methods often involve the formation of a key C-N or C-C bond in a cyclization step that is promoted or followed by an oxidation event to yield the aromatic heterocycle.
One notable strategy is the palladium-catalyzed oxidative annulation. Wang and colleagues have developed a method for synthesizing isoquinolone derivatives through the reaction of N-methoxybenzamides with epoxides. nih.gov The proposed mechanism involves cyclometallation followed by the nucleophilic ring-opening of the epoxide, generating a Pd-alkoxide intermediate. This intermediate then undergoes β-hydride elimination and reductive elimination to afford the isoquinolone core. nih.gov
Another relevant approach is the Pd-catalyzed aza-Wacker type oxidative cyclization. organic-chemistry.org This methodology has been successfully applied to the synthesis of 2-methylquinolines from aniline (B41778) derivatives and could be adapted for isoquinolinone synthesis. The process involves an aminopalladation step, followed by β-hydride elimination and subsequent dehydration to form the heterocyclic ring system. organic-chemistry.org The use of air as the oxidant makes this an attractive method from a green chemistry perspective. organic-chemistry.org
| Methodology | Catalyst/Reagent | Key Features | Reference |
| Oxidative Annulation | Palladium (Pd) | Utilizes N-methoxybenzamides and epoxides; proceeds via a Pd-alkoxide intermediate. | nih.gov |
| Aza-Wacker Cyclization | Palladium (II) acetate (B1210297) | Employs air as the oxidant; involves aminopalladation and β-hydride elimination. | organic-chemistry.org |
| PIFA-Initiated Cyclization | PIFA | Used for synthesizing pyrrolo[1,2-a]quinazolin-5(1H)-ones, indicating its potential for related N-heterocycles. | nih.gov |
Regioselective Introduction of the Hydroxyl Group at C-5 Position
The precise installation of a hydroxyl group at the C-5 position of the isoquinolinone ring is a critical challenge. This can be accomplished either by direct functionalization of the pre-formed heterocyclic core or by carrying the oxygen functionality through the synthetic sequence from an early-stage intermediate.
Direct C-H hydroxylation offers an atom-economical route to phenolic compounds. For isoquinolines, which are electron-deficient heterocycles, this transformation can be challenging. Recent advances have focused on meta-selective functionalization, which is relevant for the C-5 position.
One innovative approach involves the use of dearomatized intermediates. researchgate.net Isoquinolines can be converted into oxazinoaza-arene intermediates. The nucleophilic C-3 position of these dienamine-type intermediates, corresponding to the C-5 position of the original isoquinoline, undergoes highly regioselective hydroxylation when treated with electrophilic peroxide reagents such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.net Another general method for the direct hydroxylation of aromatic rings uses hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by an in-situ prepared iminopyridine Fe(II) complex under mild conditions. rsc.org The selectivity of this reaction is governed by the electronic properties of the substrate, following the patterns of electrophilic aromatic substitution, which could potentially be applied to an appropriately substituted isoquinolinone precursor. rsc.org
An alternative and often more reliable strategy is to construct the isoquinolinone ring from a precursor that already contains an oxygen-based functional group at the desired position. This group can then be converted to the final hydroxyl group at a later stage.
A prominent example of this approach is the use of a Schmidt reaction on a substituted indanone. The synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone, a direct precursor to the target molecule, has been achieved starting from 4-hydroxy-1-indanone (B1297909). researchgate.net In this reaction, the indanone is treated with sodium azide (B81097) in the presence of a strong acid, leading to ring expansion and the formation of the lactam ring of the isoquinolinone, with the hydroxyl group retained at the C-5 position. researchgate.net
Another common functional group interconversion is the cleavage of a methoxy (B1213986) ether (O-demethylation) to unveil the free hydroxyl group. Synthesizing a 5-methoxyisoquinolinone intermediate allows for the introduction of the oxygen functionality early on, which can then be deprotected in a final step using standard reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).
| Strategy | Method | Reagents | Key Intermediate | Reference |
| Direct Hydroxylation | Meta-selective hydroxylation | mCPBA | Oxazinoaza-arene intermediate | researchgate.net |
| Functional Group Interconversion | Schmidt Reaction | NaN₃, Trichloroacetic acid | 4-hydroxy-1-indanone | researchgate.net |
N-Methylation Strategies for the Isoquinolinone Nitrogen
The final structural feature of 5-hydroxy-2-methylisoquinolin-1(2H)-one is the methyl group on the nitrogen atom. This is typically introduced via selective alkylation of the isoquinolinone nitrogen.
N-alkylation of the lactam nitrogen in an isoquinolinone can be achieved using various methylating agents. The choice of reagent and conditions is crucial to ensure selective methylation at the nitrogen atom without competing O-alkylation of the C-5 hydroxyl group. If the hydroxyl group is sensitive, it may require a protecting group during this step.
Standard conditions for N-methylation involve treating the N-H precursor with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a suitable base. researchgate.net Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The synthesis of 2-methylisoquinoline-1,5,8(2H)-trione has been reported, demonstrating the feasibility of N-methylation on a related isoquinolone core. researchgate.net
A comprehensive review of mono-selective N-alkylation techniques highlights various methodologies applicable to amides, which are structurally analogous to the lactam moiety in isoquinolinones. nih.gov These methods provide a broad toolkit for achieving precise N-methylation, which is often a critical step in the late-stage modification of complex molecules. nih.gov
Synthesis of Substituted Isoquinolinone Intermediates
The efficient construction of the core isoquinolinone structure relies on the synthesis of appropriately substituted intermediates. Several robust methods have been developed for this purpose.
A versatile approach for creating substituted isoquinolines, which can be precursors to isoquinolinones, involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This method allows for the convergent assembly of multiple components in a single operation, providing rapid access to highly substituted isoquinoline frameworks. nih.govharvard.edu
Palladium-catalyzed C-H activation and annulation reactions provide another modern and efficient route. The reaction of N-methoxybenzamides with 2,3-allenoic acid esters, catalyzed by a palladium complex, affords various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity and in good yields under relatively mild conditions. mdpi.com
As mentioned previously, the Schmidt reaction of 4-hydroxy-1-indanone is a highly effective method for producing 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone, a key intermediate for the target compound. researchgate.net This strategy elegantly incorporates the required C-5 oxygenation from the start of the heterocyclic ring formation.
| Intermediate Synthesis Method | Starting Materials | Catalyst/Reagent | Product Type | Reference |
| Condensation/Cyclization | o-Tolualdehyde imines, Nitriles | n-Butyllithium | Substituted Isoquinolines | nih.govharvard.edu |
| Pd-Catalyzed C-H Annulation | N-methoxybenzamides, Allenoic esters | Pd(CH₃CN)₂Cl₂ | 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |
| Schmidt Reaction | 4-hydroxy-1-indanone | Sodium azide, Acid | 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | researchgate.net |
Preparation of 5,8-Dihydroxyisoquinolin-1(2H)-one and its Derivatives
The synthesis of 5,8-dihydroxyisoquinolin-1(2H)-one derivatives serves as a critical step toward accessing quinoid systems and other analogues. While direct synthesis is not commonly reported, logical synthetic routes can be devised from suitably substituted precursors. A general and effective strategy involves constructing the isoquinolinone ring system onto a pre-existing 1,4-dioxygenated benzene ring, which can be unmasked in later steps to reveal the hydroquinone (B1673460) moiety.
Synthesis of 2-Methylisoquinoline-1,5,8(2H)-trione and Related Quinoid Systems
The conversion of 5,8-dihydroxyisoquinolinones into their corresponding quinoid forms, such as 2-methylisoquinoline-1,5,8(2H)-trione, is a key transformation that unlocks a class of compounds with significant chemical and biological interest. This oxidation of the hydroquinone moiety to a p-quinone must be performed under conditions that leave the rest of the molecule intact. thieme-connect.de A variety of oxidizing agents have been successfully employed for analogous transformations in related quinoline (B57606) and isoquinoline systems. thieme-connect.dersc.orgresearchgate.net
The choice of oxidant is crucial for achieving high yields and purity. Common reagents for this transformation include:
Ammonium cerium(IV) nitrate (B79036) (CAN): This reagent is effective for oxidizing 5,8-dimethoxyisoquinolines directly to the corresponding 5,8-dione in aqueous acetonitrile at room temperature. thieme-connect.de
Bis(trifluoroacetoxy)iodobenzene: This hypervalent iodine reagent provides a high-yield route to isoquinoline-5,8-dione (B3342986) from isoquinolin-5-ol. thieme-connect.de
Potassium dichromate: In strong sulfuric acid, this reagent can convert isoquinoline-5,8-diamine (B3184429) into the dione. thieme-connect.de
Iron(III) chloride: This mild oxidant is used to convert 8-aminoisoquinolin-5-ol (B3361191) into the corresponding dione. thieme-connect.de
Catalytic Oxidation: Systems using catalysts like silica-supported iron tetrasulfophthalocyanine with tert-butyl hydroperoxide (tBuOOH) have been developed for the clean oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione. rsc.orgresearchgate.net
Applying these methods to N-methylated 5,8-dihydroxyisoquinolin-1(2H)-one allows for the efficient synthesis of 2-methylisoquinoline-1,5,8(2H)-trione. chemsynthesis.comontosight.ai
| Oxidizing Agent | Typical Substrate | Conditions | Product | Reference |
|---|---|---|---|---|
| Ammonium Cerium(IV) Nitrate (CAN) | 5,8-Dimethoxyisoquinoline | Aqueous Acetonitrile, RT | Isoquinoline-5,8-dione | thieme-connect.de |
| Bis(trifluoroacetoxy)iodobenzene | Isoquinolin-5-ol | Aqueous Acetonitrile, 0°C | Isoquinoline-5,8-dione | thieme-connect.de |
| Iron(III) Chloride | 8-Aminoisoquinolin-5-ol | Aqueous, 0°C | Isoquinoline-5,8-dione | thieme-connect.de |
| FePcS–SiO₂ Catalyst / tBuOOH | 8-Hydroxyquinoline | Various Solvents, RT to 60°C | Quinoline-5,8-dione | rsc.org |
Halogenation Strategies for Isoquinolinone Precursors
Halogenation of the isoquinoline core is a powerful strategy for creating precursors that can be further modified through cross-coupling reactions. The site of halogenation on the isoquinolinone ring is highly dependent on the reaction conditions and the specific halogenating agent used. acs.orgiust.ac.ir
Electrophilic halogenation typically occurs on the electron-rich benzene ring at positions 5 and 7. However, the reactivity of the pyridine (B92270) ring can be modulated. A modern and cost-effective method for direct C4 halogenation involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), followed by acid-promoted rearomatization. nih.govacs.org This strategy provides excellent C4 site selectivity and shows good tolerance for various functional groups on the benzene ring. nih.govacs.org Halogens introduced at the C4 position serve as versatile handles for subsequent Suzuki, Sonogashira, and Stille coupling reactions, allowing for the introduction of diverse carbon-based substituents. acs.org
| Reagent(s) | Position Targeted | Methodology | Reference |
|---|---|---|---|
| Br₂ / AlCl₃ | 5-Bromo | Electrophilic Substitution ("Swamping Catalyst") | acs.org |
| NCS, NBS, or NIS with Boc₂O | 4-Chloro, 4-Bromo, or 4-Iodo | Dearomatization-Halogenation-Rearomatization | nih.govacs.org |
| SO₂Cl₂ | 4-Chloro | Electrophilic Substitution |
Protecting Group Chemistry in the Synthesis of 5-hydroxy-2-methylisoquinolin-1(2H)-one
The synthesis of 5-hydroxy-2-methylisoquinolin-1(2H)-one from a 5-hydroxyisoquinolin-1(2H)-one precursor presents a classic chemoselectivity challenge: how to selectively methylate the lactam nitrogen without affecting the nucleophilic phenolic hydroxyl group at the C5 position. This necessitates the use of a protecting group for the hydroxyl function. organic-chemistry.orgucoz.com
The ideal protecting group must be easily introduced onto the phenolic hydroxyl, stable to the (typically basic) conditions required for N-methylation, and readily removable at the end of the sequence without disturbing the N-methyl group or other parts of the molecule. utsouthwestern.edu This strategy is known as an orthogonal protecting group strategy. organic-chemistry.org
Common steps in this synthetic sequence are:
Protection: The C5-hydroxyl group of 5-hydroxyisoquinolin-1(2H)-one is converted into a protected form, such as an ether or silyl (B83357) ether.
N-Methylation: The protected intermediate is treated with a methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base (e.g., NaH, K₂CO₃) to install the methyl group on the lactam nitrogen.
Deprotection: The protecting group on the C5-oxygen is selectively removed to reveal the final product, 5-hydroxy-2-methylisoquinolin-1(2H)-one.
Suitable protecting groups for the phenolic hydroxyl include benzyl (B1604629) ethers, which are stable to base but can be removed via catalytic hydrogenolysis, and silyl ethers like tert-butyldimethylsilyl (TBS), which are also base-stable but can be cleaved with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.eduyoutube.com
| Protecting Group | Protection Reagent(s) | Stability | Deprotection Condition(s) | Reference |
|---|---|---|---|---|
| Benzyl (Bn) | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Acid, Base, Most Oxidants/Reductants | H₂, Pd/C (Hydrogenolysis) | ucoz.com |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBSCl, Imidazole | Base, Many synthetic conditions | Fluoride ion (e.g., TBAF), Acid | utsouthwestern.eduyoutube.com |
| Methoxymethyl (MOM) | MOMCl, Base (e.g., DIPEA) | Base, Hydrogenolysis | Strong Acid (e.g., HCl) |
Structural Analysis and Spectroscopic Characterization Techniques for Novel Isoquinolinones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons
Detailed ¹H NMR data for 5-hydroxy-2-methylisoquinolin-1(2H)-one is not extensively available in the cited literature. Generally, for related isoquinolinone structures, the aromatic protons would be expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl group. The N-methyl group would present as a singlet in the aliphatic region, likely around δ 3.5-4.0 ppm. The protons on the di-hydro portion of the isoquinolinone ring would also appear in the aliphatic region, with their chemical shifts and multiplicities determined by their specific connectivities.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
Specific ¹³C NMR data for 5-hydroxy-2-methylisoquinolin-1(2H)-one is not readily found in the provided search results. For analogous compounds, the carbonyl carbon (C=O) would be expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons would appear between δ 110 and 150 ppm, with the carbon attached to the hydroxyl group showing a characteristic downfield shift. The N-methyl carbon would be found in the aliphatic region, generally between δ 30 and 40 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While specific 2D NMR data for 5-hydroxy-2-methylisoquinolin-1(2H)-one is not available in the search results, these techniques are crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, revealing adjacent protons within the aromatic and aliphatic regions.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire molecular structure and confirming the positions of substituents.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, O-H)
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. For 5-hydroxy-2-methylisoquinolin-1(2H)-one, characteristic absorption bands would be expected. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group. A strong, sharp absorption band around 1650-1680 cm⁻¹ would be characteristic of the carbonyl (C=O) group of the lactam ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through fragmentation patterns. For 5-hydroxy-2-methylisoquinolin-1(2H)-one (C₁₀H₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (175.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation analysis could reveal the loss of characteristic fragments, such as the methyl group or carbon monoxide, further supporting the proposed structure.
Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Methylisoquinolin 1 2h One and Its Derivatives
Impact of Substituents on the Isoquinolinone Ring System on Biological Activity
The position of the hydroxyl (-OH) group on the isoquinolinone scaffold is a critical determinant of biological activity. Phenolic hydroxyl groups are known to be involved in the antioxidant activity of natural compounds by donating protons to trap free radicals. pjmhsonline.com In related heterocyclic systems like indenoisoquinolines, hydroxyl-containing side chains are considered essential for bioactivity. nih.gov
Studies on flavonoids have also shown that the biological activity is related to the position of hydroxyl groups on the ring system. mdpi.com For instance, research on indenoisoquinolines, which share structural similarities with the isoquinolinone core, has demonstrated that the presence and stereochemistry of hydroxyl groups on side chains can significantly impact their function as Topoisomerase I inhibitors. nih.gov While direct comparative studies on the C-5 hydroxyl group of 5-hydroxy-2-methylisoquinolin-1(2H)-one versus other positions are specific to each biological target, the established importance of hydroxyl positioning in similar scaffolds suggests that the C-5 placement is likely crucial for its specific molecular interactions, potentially through hydrogen bonding within a target's active site.
| Compound Class | Hydroxyl Group Role | Impact on Biological Activity | Reference |
|---|---|---|---|
| Indenoisoquinolines | Essential for activity on side chains | Affects Topoisomerase I inhibition; activity is dependent on stereochemistry. | nih.gov |
| Flavonoids | Position and substitution are key | Cytotoxic action depends on hydroxyl group position. | mdpi.com |
| Coumarins | Involved in antioxidant activity | Phenolic hydroxyls trap free radicals, contributing to antioxidant and antitumor effects. | pjmhsonline.com |
The substitution at the nitrogen atom (N-2) of the isoquinolinone ring significantly influences the compound's properties. The presence of a methyl group, as in 5-hydroxy-2-methylisoquinolin-1(2H)-one, is a key structural feature. N-methylation can alter a molecule's polarity, metabolic stability, and ability to cross cell membranes.
In studies of norbelladine derivatives, which are biosynthetic precursors to certain isoquinoline (B145761) alkaloids, N-methylation was shown to enhance inhibition of enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). uqtr.ca Specifically, N-methylnorbelladine and 4′-O,N-dimethylnorbelladine demonstrated notable BuChE inhibition. uqtr.ca This suggests that the N-methyl group in the isoquinolinone structure can be a beneficial modification for improving biological activity, potentially by optimizing interactions with enzymatic targets. uqtr.ca
| Compound | Modification | Effect on Enzyme Inhibition | Reference |
|---|---|---|---|
| Norbelladine | N-methylation | Enhanced BuChE and AChE inhibition. | uqtr.ca |
| 4′-O-methylnorbelladine | N-methylation | Enhanced BuChE and AChE inhibition. | uqtr.ca |
Substituents at other positions on the isoquinolinone benzene (B151609) ring also play a pivotal role in modulating biological activity.
Halogens: The introduction of halogen atoms such as bromine or chlorine can significantly impact activity. In a study on pyrimido-isoquinolin-quinones, compounds featuring a bulky bromine atom at the ortho or para positions were among the most active antibacterial agents. researchgate.net Similarly, in a series of benzothiazole-isoquinoline derivatives, compounds substituted with electron-withdrawing groups like bromine and chlorine showed high activity as BuChE inhibitors. researchgate.net Halogenated derivatives of the related 8-hydroxyquinoline (B1678124) scaffold also displayed potent antigrowth activity against Gram-negative bacteria. researchgate.net
Alkoxy Groups: Alkoxy groups, such as methoxy (B1213986), are common in biologically active isoquinoline alkaloids. nih.gov In one study, isoquinoline derivatives featuring aryl ethers demonstrated antibacterial properties against certain Gram-positive pathogens. mdpi.com
Amino Groups: The amino group's effect can be highly position-dependent. For example, in 8-hydroxyquinoline derivatives, a 5-amino substitution resulted in the most potent antioxidant activity. researchgate.net However, in other contexts, the presence of an amino or amide group at the C-7 position of 1-methyl-3,4-dihydroisoquinolines prevented a specific cycloaddition reaction from proceeding, indicating its electronic influence on the ring system. mdpi.comscilit.com
| Substituent | Position | Compound Class | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Bromine (Bulky Halogen) | ortho, para | Pyrimido-isoquinolin-quinones | Increased antibacterial activity. | researchgate.net |
| Bromine, Chlorine (EWG) | - | Benzothiazole-isoquinolines | High BuChE inhibitory activity. | researchgate.net |
| Aryl Ethers (Alkoxy) | C-6, C-7 | 1-methyl-3,4-dihydroisoquinolines | Resulted in antibacterial properties. | mdpi.com |
| Amino | C-5 | 8-hydroxyquinolines | Potent antioxidant activity. | researchgate.net |
Conformational Analysis and its Correlation with Biological Profiles
Conformational analysis, the study of the three-dimensional shapes of molecules and their changes, is crucial for understanding how a ligand interacts with its biological target. The specific conformation, or spatial arrangement of atoms, adopted by a drug molecule upon binding to a receptor is often the most energetically favorable one, known as the bioactive conformation.
For isoquinolinone derivatives, the relative orientation of the ring system and its substituents can dictate the biological outcome. Research on pyrrolo-isoquinoline systems has suggested that the stability of distinct conformations within a binding site could explain differences in anticancer activity between closely related isomers. mdpi.com This highlights that even subtle changes in the scaffold can lead to different preferred conformations, which in turn affects the molecule's ability to fit into and interact with the target protein. Molecular modeling and docking studies are often employed to predict these binding modes and rationalize the observed structure-activity relationships of synthesized compounds. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Principles
When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes an invaluable strategy. azolifesciences.com This approach relies on the analysis of known active ligands to develop a pharmacophore model—an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific target. fiveable.meresearchgate.net
A pharmacophore model for isoquinolinone derivatives would identify the key features, such as hydrogen bond donors (like the C-5 hydroxyl group), hydrogen bond acceptors (like the C-1 carbonyl oxygen), and aromatic regions, and their spatial arrangement required for activity. researchgate.netdovepress.com This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules with novel chemical scaffolds that possess the desired features. dovepress.comfrontiersin.org This approach is a time-saving and effective method for hit identification in the drug discovery pipeline. frontiersin.org The integration of ligand-based SAR data with structural insights can help optimize ligand-target interactions to improve binding affinity and selectivity. fiveable.me
Quantitative Structure-Activity Relationship (QSAR) Analysis in Isoquinolinone Research
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. azolifesciences.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Analysis of Molecular Similarity Index (CoMSIA), are particularly powerful tools. These methods correlate the 3D structural features of molecules with their activity, providing insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence potency. nih.govnih.gov
In the field of isoquinolinone research, 3D-QSAR studies have been successfully applied to guide the design of new derivatives. For example, CoMFA and CoMSIA studies on pyrimido-isoquinolin-quinones identified that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were key to explaining their antibacterial activity. researchgate.netnih.gov The resulting 3D contour maps from these analyses highlight regions where modifications to the molecule would likely enhance or diminish activity. For instance, these models can show where bulky substituents are favorable or where electron-withdrawing groups would be beneficial. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the development of new therapeutic agents. nih.govrsc.org
Investigation of Biological Activities and Molecular Mechanisms of Action in Vitro and in Vivo Research Models
Enzyme Inhibition Studies
Poly(ADP-ribose) Polymerase (PARP) Inhibition by Isoquinolinones
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for several cellular processes, including the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. mdpi.comnih.gov The inhibition of PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov This strategy is based on the concept of synthetic lethality, where the inhibition of two separate DNA repair pathways (in this case, BER via PARP inhibition and homologous recombination due to BRCA mutation) leads to cell death in cancer cells, while normal cells remain viable. researchgate.net The isoquinolinone core has been identified as a key scaffold for the development of potent PARP inhibitors. daneshyari.com
PARP1 is activated by DNA damage and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins. mdpi.com This process, known as PARylation, creates a signal that recruits other DNA repair proteins to the site of damage. researchgate.net PARP inhibitors function through two primary mechanisms: catalytic inhibition and PARP trapping.
Catalytic Inhibition: Isoquinolinone-based inhibitors are designed as nicotinamide analogues. They occupy the nicotinamide binding site in the catalytic domain of PARP1, competitively inhibiting the binding of NAD+. nih.gov This action blocks the synthesis of poly(ADP-ribose) chains, thereby preventing the recruitment of downstream DNA repair machinery and stalling the repair of SSBs. nih.gov Structure-based drug design efforts have focused on exploiting interactions with specific amino acid residues within the PARP1 active site, such as GLU988 and LYS903, to enhance the potency and selectivity of isoquinolinone analogues. daneshyari.com
PARP Trapping: Beyond simple catalytic inhibition, a crucial mechanism for the cytotoxicity of many PARP inhibitors is "PARP trapping". mdpi.com After a PARP inhibitor binds to the enzyme at a site of DNA damage, it can induce a conformational change that enhances the affinity of the PARP-DNA complex. nih.govnih.gov This prevents the release of PARP from the DNA, even after repair would normally be complete. nih.gov The trapped PARP-DNA complex itself becomes a cytotoxic lesion, obstructing DNA replication and transcription, which leads to the formation of toxic DNA double-strand breaks (DSBs). mdpi.comwikipedia.org The clinical efficacy of different PARP inhibitors appears to correlate with their ability to trap PARP on DNA. mdpi.com
| Mechanism | Description | Key Molecular Interactions | Consequence |
|---|---|---|---|
| Catalytic Inhibition | The inhibitor molecule competes with the natural substrate NAD+ for the binding pocket in the catalytic domain of PARP1. nih.gov | Binds to the nicotinamide-binding site of PARP1. nih.gov | Prevents PAR chain synthesis, halting the recruitment of DNA repair proteins. researchgate.net |
| PARP Trapping | The inhibitor stabilizes the complex between PARP1 and the DNA damage site, preventing the enzyme's release. mdpi.comnih.gov | Allosteric changes in the PARP1 enzyme upon inhibitor binding enhance its affinity for DNA. nih.govresearchgate.net | The trapped PARP-DNA complex acts as a physical obstruction, leading to replication fork collapse and the formation of double-strand breaks. mdpi.com |
The efficacy of PARP inhibitors is evaluated in cellular assays that measure their impact on DNA repair pathways and their ability to selectively kill cancer cells. A cornerstone of this evaluation is exploiting the concept of synthetic lethality in cells with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations. researchgate.netmdpi.com In these cells, the DSBs that form as a consequence of PARP inhibition cannot be efficiently repaired, leading to genomic instability and cell death. wikipedia.org
Several assays are used to quantify the cellular effects of PARP inhibitors:
PAR level measurement: An ELISA-based assay can quantify the cellular levels of poly(ADP-ribose) (PAR), providing a direct measure of the inhibitor's ability to block PARP enzymatic activity in cells. researchgate.net
γ-H2AX foci formation: The phosphorylation of histone H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks. researchgate.net Cellular assays using immunofluorescence to detect γ-H2AX foci can quantify the DNA damage induced by PARP inhibitors. researchgate.net
RAD51 foci formation: RAD51 is a key protein in the homologous recombination pathway. Measuring the formation of RAD51 foci in the nucleus is a functional biomarker to assess the HR competence of cells and to predict their sensitivity to PARP inhibitors. researchgate.netnih.gov
Antiproliferative assays: The cytotoxic effect of isoquinolinone-based PARP inhibitors is often tested against cancer cell lines known to have DNA repair deficiencies. For instance, the BRCA1-mutant MDA-MB-436 breast cancer cell line is a common model for evaluating the single-agent efficacy of these compounds. mdpi.comdaneshyari.com
In preclinical studies, a novel naphthyridinone PARP1 inhibitor, developed from an isoquinolinone scaffold, demonstrated significant antitumor efficacy both as a single agent and in combination with chemotherapeutic agents like temozolomide (B1682018) in a BRCA1 mutant breast cancer xenograft model. daneshyari.com
DNA Topoisomerase IIα Inhibition
DNA topoisomerases are essential enzymes that manage the topology of DNA during critical cellular processes like replication and transcription. nih.gov They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thereby relieving supercoiling. daneshyari.com Mammalian cells have two main types of topoisomerase II: α and β. The α-isoform (Topo IIα) is highly expressed in proliferating cells, making it a key target for anticancer drugs. mdpi.com
Inhibitors of Topo IIα are broadly classified into two groups: catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, and "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and the cleaved DNA. mdpi.com This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks and ultimately triggering cell death. mdpi.com
While direct studies on 5-hydroxy-2-methylisoquinolin-1(2H)-one are not prominent, the broader isoquinoline (B145761) scaffold is a component of various compounds investigated for topoisomerase inhibition. For example, derivatives of pyrrolo[2,1-a]isoquinoline (B1256269) have been designed as potential anti-proliferative agents that act as topoisomerase inhibitors. Furthermore, synthetic routes to isoquinoline derivatives have been utilized to construct lamellarin analogues, which are known to possess topoisomerase inhibitory activity. nih.gov Indenoisoquinolines have also been developed as potent topoisomerase I inhibitors, with some advancing to clinical trials. These findings suggest that the isoquinoline framework can serve as a valuable template for the design of new topoisomerase inhibitors.
| Scaffold Type | Target Enzyme | Reference |
|---|---|---|
| Pyrrolo[2,1-a]isoquinoline | Topoisomerase | |
| Lamellarin Analogues (from Isoquinoline precursors) | Topoisomerase | nih.gov |
| Indenoisoquinoline | Topoisomerase I |
Melatonin Receptor (MT2) Ligand Activity (Agonism/Antagonism)
Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the neurohormone melatonin, playing a key role in regulating circadian rhythms. The development of subtype-selective ligands for these receptors is a significant goal for creating pharmacological tools and potential therapeutics. Substituted isoquinolinones have emerged as a novel class of potent and selective ligands for the MT2 receptor. nih.gov
Research into a series of synthesized isoquinolinone derivatives has provided detailed structure-activity relationship (SAR) insights. The position and nature of substituents on the isoquinolinone core were found to be critical in determining binding affinity, selectivity for MT2 over MT1, and the functional outcome (agonism vs. antagonism). nih.gov
Agonist Activity: A key finding was that isoquinolinones featuring a 3-methoxybenzyloxyl group at the C5, C6, or C7 position exhibited effective binding and selectivity for the MT2 receptor. nih.gov The potency was observed to follow the order C5 > C6 > C7. Most of these compounds were identified as MT2-selective agonists, as demonstrated in functional assays that measured receptor-mediated inhibition of cyclic AMP (cAMP) and intracellular calcium mobilization. nih.gov
Antagonist Activity: Interestingly, altering the substitution pattern could switch the functional activity from agonism to antagonism. For example, compounds with a 4-methoxybenzyloxyl or a 4-methylbenzyloxyl group at the C6 position behaved as weak MT2-selective antagonists. nih.gov
These studies highlight that the isoquinolinone scaffold is highly tunable, allowing for the development of ligands with specific functional properties at the MT2 receptor. The functional characteristics of these compounds appear to be dictated by the precise positioning of the substituted benzyloxyl group and the specific substituents on the benzyl (B1604629) ring. nih.gov
| Substitution Position | Substituent Group | Functional Activity | Selectivity |
|---|---|---|---|
| C5, C6, or C7 | 3-methoxybenzyloxyl | Agonist | MT2-selective |
| C6 | 4-methoxybenzyloxyl | Weak Antagonist | MT2-selective |
| C6 | 4-methylbenzyloxyl | Weak Antagonist | MT2-selective |
Other Kinase Modulation (e.g., PI3 kinase)
Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The isoquinolinone scaffold and related structures have been explored for their ability to inhibit various protein kinases.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: Recent research has identified 1(2H)-isoquinolinone derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. A lead compound from this isoquinolinone series demonstrated potent in vitro activity with an HPK1 IC50 value of 10.4 nM and robust cellular activity, enhancing IL-2 production in Jurkat cells. nih.gov
Lymphocyte-specific protein tyrosine kinase (Lck) Inhibition: Phenylaminoimidazoisoquinolin-9-ones have been developed as inhibitors of the tyrosine kinase p56lck (Lck). researchgate.net Lck is essential for T-cell activation, and its inhibitors are being investigated for autoimmune diseases. Through rational drug design, derivatives were produced with cellular activity below 100 nM. researchgate.net
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. While direct inhibition by 5-hydroxy-2-methylisoquinolin-1(2H)-one has not been specified, structurally related scaffolds have shown activity. For instance, a 6-aza-isoindolinone-based compound (an isomer of isoquinolinone) was developed as an inhibitor of PI3Kγ. Furthermore, quinazoline (B50416) derivatives, which share a similar bicyclic heterocyclic core, have been extensively reported as promising PI3K inhibitors, with several compounds approved or in clinical trials. nih.gov
These findings indicate that the isoquinolinone scaffold is a versatile template for developing inhibitors against various kinases, with demonstrated activity against HPK1, Lck, and potential for targeting others like PI3K based on the activity of related structures.
| Scaffold | Target Kinase | Reported Activity | Reference |
|---|---|---|---|
| 1(2H)-Isoquinolinone | Hematopoietic Progenitor Kinase 1 (HPK1) | Potent inhibition (IC50 = 10.4 nM for lead compound) | nih.gov |
| Imidazoisoquinolin-9-one | Lck Tyrosine Kinase | Cellular activity < 100 nM | researchgate.net |
| 6-Aza-isoindolinone | PI3Kγ | Demonstrated inhibition | |
| Isoquinolin-1-amine | Rho-associated kinase (ROCK-I) | ATP-competitive inhibition |
Antimicrobial Research
No published studies were found that specifically investigated the antibacterial, antifungal, or antioomycete activities of 5-hydroxy-2-methylisoquinolin-1(2H)-one.
Antibacterial Activity Assessments
There is no available data from in vitro or in vivo research models assessing the antibacterial activity of 5-hydroxy-2-methylisoquinolin-1(2H)-one.
Antifungal Activity Evaluations
There is no available data from in vitro or in vivo research models evaluating the antifungal activity of 5-hydroxy-2-methylisoquinolin-1(2H)-one.
Antioomycete Activity
There is no available data from in vitro or in vivo research models assessing the antioomycete activity of 5-hydroxy-2-methylisoquinolin-1(2H)-one.
Anti-Inflammatory Effects
No published studies were found that specifically investigated the anti-inflammatory effects of 5-hydroxy-2-methylisoquinolin-1(2H)-one.
Modulation of Inflammatory Pathways (e.g., NF-κB)
There is no available data from in vitro or in vivo research models on the modulation of inflammatory pathways, such as the NF-κB pathway, by 5-hydroxy-2-methylisoquinolin-1(2H)-one.
Cytokine and Adhesion Molecule Expression Studies
There is no available data from in vitro or in vivo research models studying the effect of 5-hydroxy-2-methylisoquinolin-1(2H)-one on the expression of cytokines and adhesion molecules.
Cytotoxicity and Antiproliferative Studies in Research Cell Lines
Derivatives of the isoquinolin-1(2H)-one core structure have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines.
The antiproliferative activity of isoquinolinone derivatives has been evaluated against panels of cancer cell lines, revealing a broad spectrum of action. For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, showed potent anti-tumor effects in MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Similarly, other related structures, such as phenylaminoisoquinolinequinones and N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides, have demonstrated significant growth inhibition in cell lines derived from various cancers, including leukemia, renal, lung, and colon cancers. mdpi.comnih.govresearchgate.net
One study on 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, a more complex quinoline (B57606) derivative, reported potent cytotoxic effects with specific IC₅₀ values of 3.3 µg/mL for HepG2 (hepatocellular carcinoma), 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7 (breast cancer), and 9.96 µg/mL for A549 (lung cancer) cells. nih.gov These findings highlight the potential of the broader quinoline and isoquinoline scaffold as a source for novel antiproliferative agents.
Table 1: In vitro Antiproliferative Activity of Selected Quinoline and Isoquinoline Derivatives
| Compound Class | Cancer Cell Line | Cancer Type | Observed Effect (IC₅₀ / % Growth Inhibition) | Reference |
|---|---|---|---|---|
| 3-Acyl isoquinolin-1(2H)-one (4f) | MCF-7, MDA-MB-231 | Breast | Dose-dependent reduction in cell viability | nih.gov |
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a) | TK-10 | Renal | 82.90% Growth Inhibition | mdpi.com |
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5j) | CCRF-CEM | Leukemia | 58.61% Growth Inhibition | mdpi.com |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 | Hepatocellular | IC₅₀ = 3.3 µg/mL | nih.gov |
| MCF-7 | Breast | IC₅₀ = 3.1 µg/mL | nih.gov | |
| A549 | Lung | IC₅₀ = 9.96 µg/mL | nih.gov | |
| HCT-116 | Colon | IC₅₀ = 23 µg/mL | nih.gov | |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Panc-1, MCF-7, HT-29, A-549 | Pancreatic, Breast, Colon, Lung | GI₅₀ range = 22 nM to 31 nM | mdpi.com |
Investigations into the molecular mechanisms underlying the cytotoxic effects of isoquinolin-1(2H)-one derivatives point towards the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
Studies on the 3-acyl isoquinolin-1(2H)-one derivative 4f revealed that it induces apoptosis in breast cancer cells through the intrinsic pathway. nih.gov This was evidenced by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of initiator caspase-9 and executioner caspases-3 and -7. nih.gov Activation of these caspases leads to the cleavage of key cellular substrates, such as PARP, culminating in cell death. nih.gov Furthermore, this compound was found to inhibit the MEK/ERK and p38 MAPK signaling pathways, which are often dysregulated in cancer. nih.gov Other related quinoline derivatives have also been shown to induce apoptosis via activation of caspase-3 and caspase-9. nih.gov
In addition to apoptosis, cell cycle modulation is another key mechanism. Compound 4f was found to arrest breast cancer cells in the G2 phase of the cell cycle, a critical checkpoint before mitosis. nih.gov This arrest was associated with the suppressed expression of the CDK1 protein, a key regulator of the G2/M transition. nih.gov
Table 2: Mechanistic Actions of Isoquinolin-1(2H)-one Derivatives in Cancer Cells
| Mechanism | Specific Effect | Associated Proteins/Pathways | Reference |
|---|---|---|---|
| Apoptosis Induction | Modulation of Bcl-2 family proteins | Upregulation of Bax, Downregulation of Bcl-2 | nih.gov |
| Activation of Caspase Cascade | Activation of cleaved-caspase-3, -7, -9 | nih.govnih.gov | |
| Inhibition of Survival Pathways | Inhibition of MEK/ERK and p38 MAPK | nih.gov | |
| Cell Cycle Modulation | Cell Cycle Arrest | Arrest at G2 phase | nih.gov |
| Modulation of Cyclin-Dependent Kinases | Suppression of CDK1 | nih.gov |
Neuroprotective and Neuromodulatory Potentials (excluding specific disorders)
Beyond oncology, related heterocyclic compounds such as dihydroquinolines and tetrahydroisoquinolines have demonstrated significant neuroprotective potential in various in vitro models of neuronal damage. These studies suggest that the core structure may offer therapeutic benefits by protecting neurons from insults like oxidative stress and excitotoxicity.
For example, the derivative 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) was shown to have a neuroprotective effect against cerebral ischemia/reperfusion injury in rats, a condition associated with significant oxidative stress. nih.gov The mechanisms implicated include the inhibition of oxidative stress, reduction of inflammatory responses, and suppression of apoptosis. nih.gov In vitro studies with other neuroprotective compounds, such as 1,5-benzodiazepin-2(3H)-ones, have shown a significant reduction of intracellular Reactive Oxygen Species (ROS) and an improvement of the Mitochondrial Membrane Potential (ΔΨm) in neuronal cell lines like SH-SY5Y subjected to oxidative insults. nih.gov Similarly, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous compound, has displayed neuroprotective properties in both in vitro and in vivo studies. researchgate.net These neuroprotective effects are often linked to the compounds' ability to mitigate the molecular events that lead to irreversible neuronal injury and death. celljournal.org
Investigation in Pre-Clinical In vivo Models (excluding human trials)
To validate the therapeutic potential observed in vitro, isoquinoline-related compounds have been evaluated in preclinical animal models. These studies provide crucial information on efficacy and the underlying biological effects of the compounds in a whole-organism context.
Rodent models are instrumental in assessing the in vivo efficacy of novel therapeutic agents. Studies on compounds structurally related to 5-hydroxy-2-methylisoquinolin-1(2H)-one have utilized such models to confirm their protective effects. In a rat model of cerebral ischemia/reperfusion, administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) was found to reduce histopathological changes in the brain. nih.gov This demonstrates that the neuroprotective effects observed in cell cultures can translate to a tangible benefit in a complex in vivo setting of brain injury. nih.gov Efficacy in rodent models is a critical step, providing the rationale for further development. nih.gov
Pharmacodynamic (PD) biomarkers are used in animal studies to demonstrate that a compound has produced a desired biological response in the body. youtube.com Analysis of these biomarkers can confirm the mechanism of action and help establish a relationship between the compound's exposure and its therapeutic effect. youtube.com
In animal studies of related neuroprotective dihydroquinolines, researchers have analyzed several such biomarkers. For instance, following administration of DHQ in a rat model of cerebral injury, levels of oxidative stress markers like 8-isoprostane were decreased. nih.gov Furthermore, markers of inflammation, such as the expression of interleukins and Nfkb2, were inhibited. nih.gov Analysis of apoptosis-related biomarkers also showed decreased caspase activity and DNA fragmentation in the brains of treated rats. nih.gov These molecular changes serve as pharmacodynamic evidence of the compound's in vivo activity, confirming that it engages its intended targets and pathways to exert a neuroprotective effect. nih.gov
Computational Chemistry and Molecular Modeling Applications in Isoquinolinone Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Ligand-Protein Interaction Analysis with Identified Biological Targets
While specific molecular docking studies on 5-hydroxy-2-methylisoquinolin-1(2H)-one are not extensively documented in publicly available literature, the isoquinolinone scaffold is a well-recognized pharmacophore that interacts with a variety of biological targets. Docking studies on related isoquinolinone derivatives have revealed key interactions that contribute to their biological activity. These studies provide a framework for understanding how 5-hydroxy-2-methylisoquinolin-1(2H)-one might interact with similar protein targets.
For instance, isoquinolinone derivatives have been identified as potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinases (CDKs). nih.govbohrium.comtandfonline.comnih.gov Docking simulations of these inhibitors into the respective enzyme active sites have highlighted the importance of hydrogen bonding and π-π stacking interactions for potent inhibition. nih.gov In the case of PARP1 inhibitors, the isoquinolinone core often mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, forming crucial hydrogen bonds with residues like Gly863 and Ser904. nih.gov Similarly, studies on isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors have shown that the isoquinoline (B145761) scaffold can be effectively accommodated in the ATP binding site. nih.govbohrium.com
Other identified targets for isoquinoline derivatives include leucine (B10760876) aminopeptidase (B13392206) (LAP) and Rho-kinase 1 (ROCK1). nih.govtandfonline.com Molecular docking studies have been instrumental in elucidating the binding mode of these compounds, showing interactions with key active site residues and, in the case of LAP, coordination with zinc ions. nih.gov
The insights gained from these studies on related compounds can guide the virtual screening of 5-hydroxy-2-methylisoquinolin-1(2H)-one against a panel of known isoquinolinone targets to identify potential biological activities.
Prediction of Binding Modes and Affinities
A primary output of molecular docking simulations is the prediction of the binding pose of a ligand within a protein's active site. This is crucial for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity. The scoring functions used in docking programs provide an estimation of the binding affinity, typically in the form of a docking score or binding energy.
For a series of dihydroisoquinoline derivatives targeting LAP, docking simulations were able to predict a binding mode where the compound forms hydrogen bonds with key residues such as Gly362 and coordinates with zinc ions, which is considered essential for inhibitory activity. nih.gov In another example, docking of isoquinoline alkaloids into the ROCK1 active site revealed that the binding was primarily driven by hydrogen bonding and hydrophobic interactions. tandfonline.com
The predicted binding affinity, while not always perfectly correlated with experimental values, is a valuable metric for ranking potential inhibitors and prioritizing compounds for synthesis and biological testing. For isoquinoline-based inhibitors of SARS-CoV-2 Mpro, docking scores were used to select the most promising candidates for further computational and experimental evaluation. benthamdirect.com
| Compound Class | Target Protein | Key Predicted Interactions | Reference |
| Isoquinoline-1,3-(2H,4H)-diones | CDK4 | Hydrogen bonding, Steric and electrostatic interactions | nih.govbohrium.com |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1/2 | Hydrogen bonds with Gly863, Ser904; π-π stacking with Tyr907 | tandfonline.comnih.gov |
| Dihydroisoquinoline derivatives | LAP | Hydrogen bonds with Gly362; coordination with zinc ions | nih.gov |
| Isoquinoline alkaloids | ROCK1 | Hydrogen bonding and hydrophobic interactions | tandfonline.com |
| Synthetic Isoquinolines | SARS-CoV-2 Mpro | Interactions with catalytic residues | benthamdirect.com |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and properties of molecules. These methods are invaluable for understanding reactivity, spectroscopic properties, and for parameterizing molecular mechanics force fields used in molecular dynamics simulations.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are routinely used to determine the lowest energy conformation (geometry optimization) of a molecule. For the parent isoquinoline molecule, DFT calculations using the B3LYP functional with a 6-31G* basis set have been shown to accurately reproduce its geometry. nih.gov Such calculations are foundational for understanding the three-dimensional structure of 5-hydroxy-2-methylisoquinolin-1(2H)-one.
Furthermore, DFT allows for the analysis of the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. figshare.com A smaller energy gap generally implies higher reactivity. For isoquinoline, the calculated HOMO-LUMO gap is around 3.78 eV, indicating a stable molecule. figshare.com Theoretical studies on isoquinoline derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential for applications in areas like non-linear optics. nih.govresearchgate.net
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Isoquinoline | -5.581 | 1.801 | 3.78 | figshare.com |
| MPBIR (Reference Isoquinoline Derivative) | -5.762 | -1.938 | 3.824 | researchgate.net |
| MPBID1 (Isoquinoline Derivative with -F) | -5.811 | -2.061 | 3.750 | researchgate.net |
| MPBID4 (Isoquinoline Derivative with -NO2) | -6.225 | -3.146 | 3.079 | researchgate.net |
Data for isoquinoline derivatives are illustrative of how substitutions on the core structure can influence electronic properties.
Energy Calculations and Reaction Pathway Analysis
Quantum chemical methods are essential for calculating the relative energies of different molecular states, such as tautomers or transition states of a reaction. For hydroxy-substituted aza-aromatic compounds like 5-hydroxy-2-methylisoquinolin-1(2H)-one, tautomerism can be a significant factor influencing its chemical behavior and biological activity. Computational studies on hydroxyquinolines have used high-level ab initio methods like CBS-QB3 to calculate the relative energies of different tautomeric forms and the energy barriers for their interconversion. chemrxiv.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational dynamics of ligands and proteins, the stability of protein-ligand complexes, and provide a more accurate estimation of binding free energies.
MD simulations are frequently employed to refine the results of molecular docking. While docking provides a static picture of the ligand-protein complex, MD simulations allow for the exploration of the conformational landscape of the complex in a simulated physiological environment. This can lead to a more accurate representation of the binding mode and can reveal the role of solvent molecules in mediating protein-ligand interactions. researchgate.net
Analysis of MD trajectories can provide valuable information about the stability and flexibility of the protein-ligand complex. Key parameters that are often monitored include the root-mean-square deviation (RMSD) of the protein and ligand from their initial positions, and the root-mean-square fluctuation (RMSF) of individual residues. nih.gov For example, in a study of quinoline-based inhibitors of EGFR and VEGFR-2, MD simulations were used to confirm the stability of the ligand in the binding site over a 50 ns simulation time. nih.gov
Furthermore, MD simulations are a cornerstone of modern binding free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These methods provide a more rigorous prediction of binding affinities compared to docking scores and are increasingly used in lead optimization stages of drug discovery. wustl.edunih.govfrontiersin.org
Virtual Screening and Lead Optimization through Computational Approaches
Computational chemistry plays a pivotal role in modern drug discovery, from identifying initial hits to refining them into potent and selective drug candidates. patsnap.com
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. VS can be broadly categorized into two types:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor. A large compound library is docked into the binding site of the target, and compounds are ranked based on their predicted binding affinity or docking score. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structures of known active ligands. Methods like pharmacophore modeling or shape screening identify compounds in a database that share features with the known active molecules. nih.gov
A consensus-based approach, combining multiple screening methods like docking, pharmacophore screening, and shape screening, has been successfully used to discover novel isoquinoline-based chemotypes, such as rsc.orgresearchgate.nettandfonline.comtriazolo[1,5‐b]isoquinolines, as inhibitors for targets like maternal embryonic leucine zipper kinase (MELK). nih.gov
Once a "hit" or "lead" compound is identified, computational methods are used for lead optimization. The goal is to systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com A key technique in this phase is the development of Quantitative Structure-Activity Relationship (QSAR) models. japsonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), build statistical models that correlate the 3D properties of a set of molecules with their biological activity. tandfonline.combohrium.com
These models generate contour maps that highlight regions around the molecule where modifications are likely to increase or decrease activity. For example, these maps might indicate that adding a bulky or electronegative group at a specific position would be beneficial. tandfonline.com Such insights provide a clear rationale for designing new analogs with enhanced properties. Studies on isoquinoline-1,3-dione derivatives as CDK4 inhibitors have used CoMFA and CoMSIA models to successfully design new potent molecules. plos.org
Table 2: Example of 3D-QSAR Model Parameters for Isoquinoline Derivatives as CDK8 Inhibitors
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value | Field Contributions |
| CoMFA-SE | 0.640 | 0.980 | 0.118 | 210 | Electrostatic: 62.2% |
| CoMSIA-SEHDA | 0.609 | 0.952 | 0.179 | 106 | Electrostatic & H-bond Acceptor: 62.2% |
Source: Adapted from molecular modeling studies on CDK8 inhibitors. tandfonline.com
Analytical Methodologies for Quantification and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity assessment of "5-hydroxy-2-methylisoquinolin-1(2H)-one" due to its high resolution, sensitivity, and accuracy.
The development of a stability-indicating HPLC method is fundamental for separating the main compound from any potential process-related impurities and degradation products. rsc.org For a polar, aromatic compound like "5-hydroxy-2-methylisoquinolin-1(2H)-one", a reversed-phase HPLC method is generally suitable. sielc.com The method development would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and detection wavelength.
A typical approach would utilize a C18 or a Phenyl stationary phase, which provides retention for aromatic compounds. rsc.orgsielc.com Given the presence of a hydroxyl group, a pentafluorophenyl stationary phase could also offer alternative selectivity. mdpi.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) or acidified water (using formic or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgsielc.com Gradient elution is often employed to ensure the efficient elution of all components with good peak shapes. Detection is typically performed using a photodiode array (PDA) detector to monitor the absorbance at the compound's wavelength of maximum absorbance (λmax) and to check for peak purity.
Method validation would be performed according to established guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Illustrative HPLC Method Parameters for Analysis of 5-hydroxy-2-methylisoquinolin-1(2H)-one
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (e.g., ~280 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Table 2: Typical Method Validation Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products |
To understand the pharmacokinetic profile and distribution of "5-hydroxy-2-methylisoquinolin-1(2H)-one" in preclinical research, its concentration must be accurately measured in biological matrices such as plasma, urine, and tissue homogenates. cdc.govnih.gov HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional sensitivity and selectivity. researchgate.netchromatographyonline.com
The process involves developing a method to extract the analyte from the complex biological matrix and then quantify it. Sample preparation is a critical step to remove proteins and other interfering substances. nih.gov Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the required cleanup and the physicochemical properties of the analyte.
For quantification, a stable isotope-labeled internal standard of "5-hydroxy-2-methylisoquinolin-1(2H)-one" would be ideal to compensate for matrix effects and variations in extraction recovery and instrument response. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent-to-product ion transitions for both the analyte and the internal standard. nih.gov
Table 3: General Workflow for Quantification in Biological Samples
| Step | Description |
|---|---|
| 1. Sample Collection | Collection of blood, plasma, or tissue samples at specified time points. |
| 2. Sample Preparation | Thawing of samples, addition of internal standard, and extraction of the analyte using PPT, LLE, or SPE. |
| 3. Evaporation & Reconstitution | The extract is dried down under nitrogen and reconstituted in a mobile phase-compatible solvent. |
| 4. LC-MS/MS Analysis | Injection of the reconstituted sample into the LC-MS/MS system for separation and detection. |
| 5. Data Processing | Integration of chromatographic peaks and calculation of the analyte concentration based on a calibration curve prepared in a surrogate matrix. chromatographyonline.com |
Gas Chromatography (GC) for Volatile By-products and Purity (If Applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the low volatility and polar nature of "5-hydroxy-2-methylisoquinolin-1(2H)-one" (owing to the hydroxyl group and amide-like structure), direct analysis by GC is generally not feasible. However, it can be a valuable tool for assessing the presence of volatile by-products or impurities from the synthesis process.
For the analysis of the compound itself or non-volatile impurities, a derivatization step would be necessary to increase volatility and thermal stability. nih.gov A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and amenable to GC analysis. nih.gov The analysis would typically be performed using a capillary column with a non-polar or medium-polarity stationary phase.
Table 4: General GC Method Parameters for Derivatized Analytes
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of "5-hydroxy-2-methylisoquinolin-1(2H)-one" in solution, provided no other components that absorb at the same wavelength are present. The isoquinolinone core constitutes a chromophore that absorbs UV radiation. researchgate.netnih.gov
The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound in a suitable solvent (e.g., methanol, ethanol, or a buffer) across the UV-Vis spectrum. harvard.edu A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, based on the Beer-Lambert law.
Table 5: Procedure for Spectrophotometric Concentration Determination
| Step | Description |
|---|---|
| 1. Wavelength Selection | A solution of the compound is scanned (e.g., 200-400 nm) to identify the λmax. |
| 2. Standard Preparation | A stock solution of accurately weighed compound is prepared and serially diluted to create at least five standard solutions. |
| 3. Calibration Curve | The absorbance of each standard is measured at λmax, and a plot of absorbance vs. concentration is generated. |
| 4. Sample Analysis | The absorbance of the unknown sample solution is measured. |
| 5. Concentration Calculation | The concentration is calculated using the linear regression equation from the calibration curve. |
Chromatographic Techniques for Isolation and Purification
The isolation and purification of "5-hydroxy-2-methylisoquinolin-1(2H)-one" from reaction mixtures or crude products are essential to obtain a high-purity standard for research. Various chromatographic techniques can be employed for this purpose. rssl.com
Flash Column Chromatography: This is a common and efficient method for purifying multi-gram quantities of a compound. A glass column is packed with a stationary phase, typically silica (B1680970) gel for compounds of moderate polarity. The crude mixture is loaded onto the top of the column, and a solvent system (mobile phase) of increasing polarity is passed through the column to elute the components. The polarity of the solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is optimized using thin-layer chromatography (TLC).
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity or for the separation of closely related impurities, preparative HPLC is the method of choice. lcms.cz This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Both normal-phase and reversed-phase systems can be used. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed.
Table 6: Summary of Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification of gram-scale quantities. |
| Preparative Reversed-Phase HPLC | C18-bonded Silica | Water/Acetonitrile or Water/Methanol gradient | Final purification, separation of polar impurities, high-purity small-scale isolation. |
| Recrystallization | Not applicable | A single solvent or a solvent/anti-solvent pair | Final purification step to obtain crystalline material, effective for removing small amounts of impurities. researchgate.net |
Future Research Directions and Translational Potential Non Clinical Focus
Design and Synthesis of Next-Generation Isoquinolinone Derivatives
The isoquinolin-1(2H)-one core is a versatile template for chemical modification, offering numerous sites for functionalization. Future synthetic strategies will likely focus on creating libraries of derivatives of 5-hydroxy-2-methylisoquinolin-1(2H)-one to systematically explore the structure-activity relationships (SAR).
Key areas for synthetic exploration could include:
Modification of the Hydroxyl Group: The phenolic hydroxyl group at the C5 position is a prime site for modification. Future work could involve its conversion to ethers or esters to modulate lipophilicity and pharmacokinetic properties.
Functionalization of the Aromatic Ring: Introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) onto the benzene (B151609) ring could significantly influence the compound's electronic properties and its interactions with biological targets.
Substitution at the C3 and C4 Positions: The development of novel catalytic methods, such as transition-metal-catalyzed C-H activation, could enable the introduction of diverse functional groups at the C3 and C4 positions of the isoquinolinone ring. researchgate.net This could lead to derivatives with enhanced potency and selectivity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) could lead to compounds with improved biological activity or reduced off-target effects. rsc.orgmdpi.com For instance, the carbonyl group of the lactam could be replaced with a thiocarbonyl or other bioisosteric equivalents.
These synthetic endeavors will be crucial for generating a diverse chemical space around the 5-hydroxy-2-methylisoquinolin-1(2H)-one scaffold, providing a rich pool of compounds for biological screening.
Exploration of Novel Biological Targets and Mechanisms
While the biological activities of 5-hydroxy-2-methylisoquinolin-1(2H)-one are not yet extensively characterized, the broader class of isoquinolinone derivatives has been shown to interact with a variety of biological targets. Future research should aim to identify the specific molecular targets of 5-hydroxy-2-methylisoquinolin-1(2H)-one and its next-generation analogs.
Potential avenues for investigation include:
Kinase Inhibition: Many heterocyclic compounds, including quinazoline (B50416) derivatives, are known to be potent kinase inhibitors. rsc.org Screening 5-hydroxy-2-methylisoquinolin-1(2H)-one derivatives against a panel of kinases could reveal novel inhibitors of oncogenic signaling pathways. For example, some isoquinoline-tethered quinazoline derivatives have shown enhanced inhibition of HER2 over EGFR. rsc.org
Microtubule Dynamics: Certain 3-arylisoquinolinones have been found to interact with microtubules, mimicking the action of colchicine. nih.gov Investigating whether 5-hydroxy-2-methylisoquinolin-1(2H)-one derivatives can modulate microtubule polymerization could open up new avenues for their application in cancer research. nih.gov
Enzyme Inhibition: Isoquinolinone derivatives have been explored as inhibitors of various enzymes. A systematic screening of 5-hydroxy-2-methylisoquinolin-1(2H)-one and its analogs against a broad range of enzymes could uncover novel inhibitory activities.
Cell Cycle Regulation: Some novel 3-acyl isoquinolin-1(2H)-one derivatives have been shown to induce G2 phase arrest and apoptosis in cancer cells. nih.gov Future studies could explore the potential of 5-hydroxy-2-methylisoquinolin-1(2H)-one derivatives to modulate cell cycle progression. nih.gov
Elucidating the mechanism of action is paramount. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can be employed to confirm direct binding to putative targets.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of 5-hydroxy-2-methylisoquinolin-1(2H)-one and its derivatives, the integration of multi-omics data is essential. This approach allows for a systems-level view of the cellular response to compound treatment.
Future research should leverage:
Proteomics: This can be used to identify changes in protein expression and post-translational modifications following treatment with the compound. mdpi.com This can provide insights into the signaling pathways that are affected and help to identify direct and indirect targets. mdpi.comnih.gov
Metabolomics: By analyzing the global metabolic profile of cells or organisms, metabolomics can reveal how the compound alters cellular metabolism. nih.govmdpi.com This can be particularly useful for understanding the compound's effects on energy production, biosynthesis, and other key metabolic processes. nih.govmdpi.com
Transcriptomics: Measuring changes in gene expression at the RNA level can provide a broad overview of the cellular response to the compound and help to identify upstream regulatory pathways.
By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, leading to a more rational approach to the design of next-generation derivatives and the selection of potential therapeutic applications for further investigation. mdpi.com
Development of Advanced Delivery Systems for Research Applications (excluding clinical formulations)
The physicochemical properties of 5-hydroxy-2-methylisoquinolin-1(2H)-one, such as its solubility and permeability, will influence its utility in in vitro and in vivo research models. The development of advanced, non-clinical delivery systems can help to overcome potential limitations and enhance its applicability in a research setting.
Examples of such systems include:
Liposomal Formulations: Encapsulating the compound in liposomes can improve its solubility and stability in aqueous media used for cell culture experiments.
Nanoparticle-based Systems: Loading the compound onto nanoparticles can facilitate its cellular uptake and allow for targeted delivery to specific cell types or organelles in vitro.
Cyclodextrin Complexes: The formation of inclusion complexes with cyclodextrins can enhance the aqueous solubility of poorly soluble compounds, making them easier to handle in laboratory settings. mdpi.com
These advanced delivery systems will be valuable tools for researchers studying the biological effects of 5-hydroxy-2-methylisoquinolin-1(2H)-one, enabling more consistent and reproducible experimental outcomes.
Collaborative Research Opportunities in Academia and Industry
The successful translation of basic research findings into tangible applications often requires a collaborative effort between academic institutions and industrial partners. nih.govdoi.org For a compound like 5-hydroxy-2-methylisoquinolin-1(2H)-one, such collaborations can be mutually beneficial. acs.orgacs.org
Key opportunities for collaboration include:
Access to Screening Libraries and Expertise: Pharmaceutical companies often have large, diverse compound libraries and high-throughput screening capabilities that can be leveraged to identify initial hits and to profile the activity of novel derivatives. rsc.org
Medicinal Chemistry and Drug Development Expertise: Industrial partners can provide valuable expertise in medicinal chemistry, lead optimization, and the preclinical development process. rroij.com
Funding and Resources: Industry collaborations can provide a vital source of funding to support academic research, enabling more ambitious and long-term projects. serb.gov.in
Focus on Fundamental Research: Academic labs are well-positioned to conduct in-depth mechanistic studies and explore novel biological targets, which can de-risk future development efforts for industrial partners. acs.org
Fostering these academic-industrial partnerships will be crucial for accelerating the exploration of 5-hydroxy-2-methylisoquinolin-1(2H)-one and its derivatives, ultimately maximizing their potential for future applications. doi.orgacs.org
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-hydroxy-2-methylisoquinolin-1(2H)-one, and how is purity confirmed?
- Methodological Answer : Synthesis typically involves cyclization of substituted benzamide precursors under acidic conditions or Pd-catalyzed cross-coupling for regioselective hydroxylation . Purity is confirmed via HPLC (using C18 columns with mobile phases of acetonitrile/water + 0.1% TFA) and LC-MS to detect impurities below 0.1%. NMR (¹H/¹³C, DEPT-135) validates structural integrity, with characteristic peaks at δ 8.2 ppm (aromatic H) and δ 160–170 ppm (ketone carbonyl) .
Q. What spectroscopic techniques are critical for characterizing 5-hydroxy-2-methylisoquinolin-1(2H)-one?
- Methodological Answer : Key techniques include:
- FT-IR : O-H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- UV-Vis : Absorption maxima at 270–290 nm (π→π* transitions) and 320–340 nm (n→π* of the carbonyl group) .
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) via bond-length analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-hydroxy-2-methylisoquinolin-1(2H)-one in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify electrophilic sites. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Transition state analysis (IRC) predicts activation barriers for substitutions at the 2-methyl or 5-hydroxy positions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response reevaluation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct targets from off-target effects.
- Metabolic stability studies : Incubate with liver microsomes (human/rat) to identify active metabolites confounding activity measurements .
- Theoretical alignment : Cross-reference results with isoquinolinone SAR frameworks to validate outliers .
Q. How should factorial design optimize degradation studies of 5-hydroxy-2-methylisoquinolin-1(2H)-one under varying pH and temperature?
- Methodological Answer : Employ a 2³ factorial design with factors: pH (4.0, 7.4, 9.0), temperature (25°C, 37°C, 50°C), and ionic strength (0.1 M, 0.5 M). Monitor degradation via UPLC-UV at 280 nm. ANOVA identifies significant interactions (e.g., pH × temperature accelerates hydrolysis of the lactam ring) .
Q. What in vitro models best assess the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Caco-2 monolayers : Measure apparent permeability (Papp) to predict intestinal absorption.
- Plasma protein binding : Use equilibrium dialysis (human serum albumin, α₁-acid glycoprotein) to quantify free fraction.
- CYP450 inhibition screening : Incubate with recombinant CYP isoforms (3A4, 2D6) and quantify IC₅₀ via LC-MS/MS .
Methodological Framework Integration
Q. How to align experimental design with theoretical frameworks for studying tautomerism in this compound?
- Methodological Answer : Apply the Marcus-Hush theory to model proton transfer kinetics between keto and enol forms. Use stopped-flow spectroscopy under varying dielectric conditions (DMSO/water mixtures) to correlate solvent polarity with tautomeric equilibrium constants. Compare results with computational predictions (DFT) .
Q. What advanced separation techniques isolate trace impurities from 5-hydroxy-2-methylisoquinolin-1(2H)-one?
- Methodological Answer :
- 2D-LC (LC×LC) : Combine hydrophilic interaction (HILIC) and reversed-phase chromatography for high-resolution impurity profiling.
- Chiral SFC : Resolve enantiomeric byproducts using amylose-based columns and supercritical CO₂/ethanol modifiers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
